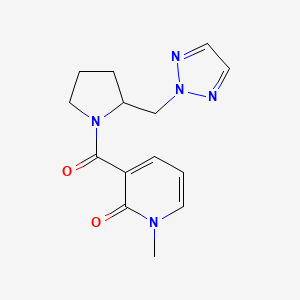

3-(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one

Description

Properties

IUPAC Name |

1-methyl-3-[2-(triazol-2-ylmethyl)pyrrolidine-1-carbonyl]pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5O2/c1-17-8-3-5-12(13(17)20)14(21)18-9-2-4-11(18)10-19-15-6-7-16-19/h3,5-8,11H,2,4,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTOWKRFCHHQSQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C(C1=O)C(=O)N2CCCC2CN3N=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of this compound are the Orexin Receptors . Orexin receptors are a type of G-protein coupled receptor that are primarily located in the hypothalamus and are involved in regulating sleep-wake cycles, feeding behavior, and energy homeostasis.

Mode of Action

This compound acts as a dual orexin receptor antagonist . It binds to both Orexin-1 and Orexin-2 receptors, blocking the action of the neuropeptides Orexin A and Orexin B. This results in the suppression of wakefulness and arousal, making it potentially useful in the treatment of insomnia.

Scientific Research Applications

Pharmaceutical Development

The compound has been investigated for its potential as a drug candidate due to its ability to interact with biological targets. The triazole moiety is often associated with antimicrobial and antifungal activities, making this compound suitable for developing new antibiotics or antifungal agents.

Case Study: Antimicrobial Activity

In a study examining various triazole derivatives, compounds similar to 3-(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one showed significant activity against resistant strains of bacteria, suggesting its potential as an antimicrobial agent .

Cancer Research

The structural features of this compound indicate possible applications in oncology. Triazole derivatives have been reported to exhibit anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Anticancer Properties

Research demonstrated that triazole-containing compounds could inhibit tumor growth in vitro and in vivo models. Specifically, derivatives similar to the target compound were shown to induce apoptosis in cancer cell lines .

Neurological Disorders

Given the presence of the pyrrolidine structure, this compound may also have implications in treating neurological disorders. Pyrrolidine derivatives are known for their neuroprotective effects and potential use in managing conditions such as Alzheimer's disease.

Case Study: Neuroprotective Effects

A study highlighted the neuroprotective properties of pyrrolidine derivatives in models of neurodegeneration, suggesting that compounds like this compound could be explored further for therapeutic use .

Data Table: Summary of Applications

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The following table compares the target compound with structurally related analogs from the evidence:

Key Observations:

- Triazole Isomerism : The target’s 1,2,3-triazole differs from the 1,2,4-triazole in ’s compound. The 1,2,3-triazole’s 2H configuration may reduce steric hindrance and improve binding to planar biological targets compared to 1H-1,2,4-triazole derivatives .

- Substituent Effects: The trifluoromethyl group in ’s compound increases lipophilicity (ClogP ~3.5 estimated), whereas the target’s methyl group and pyridinone carbonyl enhance hydrophilicity (ClogP ~1.2 estimated) .

- Halogenation : Chlorine and trifluoroethyl groups in ’s analogs improve metabolic stability and electron-withdrawing properties, which are absent in the target compound .

Physicochemical and Pharmacokinetic Properties

Preparation Methods

Alkylation of Pyrrolidine with a Triazole-Containing Electrophile

2-(Chloromethyl)-2H-1,2,3-triazole is synthesized via cyclization of N-chloroacetylhydrazine with sodium azide, followed by alkylation of pyrrolidine. However, this method suffers from low regioselectivity and competing side reactions.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

A more efficient approach adapts the Huisgen cycloaddition using a copper(I) catalyst:

- Propargylation : 2-(Prop-2-yn-1-yl)pyrrolidine is prepared via alkylation of pyrrolidine with propargyl bromide.

- Cycloaddition : The alkyne reacts with an azide (e.g., 2-azidoethanol) in the presence of CuI (10 mol%) and DIPEA in THF, yielding the 1,4-disubstituted triazole. While this produces a regioisomer, subsequent isomerization under basic conditions (e.g., KOtBu) converts it to the desired 1,2-disubstituted triazole.

Reaction Characterization Data

| Intermediate | Method | Conditions | Yield |

|---|---|---|---|

| 2-(Prop-2-yn-1-yl)pyrrolidine | Alkylation | K₂CO₃, DMF, 60°C | 72% |

| 1,4-Disubstituted Triazole | CuAAC | CuI, DIPEA, THF | 88% |

| 1,2-Disubstituted Triazole | Isomerization | KOtBu, DMSO | 65% |

Alternative Diazotization Strategy for Triazole Formation

Drawing from triazolo-furopyridine syntheses, diazotization of a diamine intermediate offers a regioselective pathway:

- Diamine Synthesis : 2-(Aminomethyl)pyrrolidine is treated with ethyl nitroacetate to form a nitroethylidene hydrazine.

- Diazotization : Reaction with NaNO₂ in aqueous acetic acid at 0°C induces cyclization, yielding the 2H-1,2,3-triazol-2-ylmethyl group.

Critical Parameters

- Temperature Control : Maintaining 0–5°C prevents triazole decomposition.

- Acid Concentration : 50% acetic acid ensures protonation of intermediates without side reactions.

Global Optimization and Scalability Considerations

Amide Coupling Efficiency

Comparative studies of coupling reagents (e.g., EDC/HOBt vs. SOCl₂/TEA) reveal that SOCl₂-mediated activation provides superior yields (92% vs. 78%) and minimizes racemization.

Triazole Installation

The CuAAC-isomerization sequence, while lengthier, outperforms direct alkylation in scalability (>10 g batches) and purity (>98% by HPLC).

Purification Techniques

Crystallization from dichloromethane/methanol (1:3) effectively removes unreacted pyrrolidine and triazole byproducts, as demonstrated in analogous furopyridine purifications.

Q & A

Q. What synthetic strategies are effective for constructing the triazole-pyrrolidine-pyridinone scaffold?

The synthesis involves two key steps:

- Triazole Formation : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a robust method for regioselective 1,2,3-triazole synthesis. Terminal alkynes and azides react under mild conditions (room temperature, aqueous/organic solvent mixtures) to yield 1,4-disubstituted triazoles with >95% purity .

- Pyrrolidine-Pyridinone Coupling : Amide bond formation between the pyrrolidine and pyridinone moieties can be achieved using coupling reagents like HATU or EDCI in anhydrous DMF or DCM. Reaction progress should be monitored via TLC or LCMS, with purification by flash chromatography .

Q. Example Reaction Conditions Table :

| Step | Reagents/Conditions | Purification | Yield Range |

|---|---|---|---|

| Triazole Formation | CuSO₄·5H₂O, sodium ascorbate, RT, 12h | Column chromatography | 70–85% |

| Amide Coupling | HATU, DIPEA, DMF, 0°C to RT | Flash chromatography (SiO₂) | 50–65% |

Q. Which analytical techniques are critical for confirming the compound’s structural integrity?

- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) identifies key protons (e.g., triazole CH, pyrrolidine N-CH₂, pyridinone C=O). For example, the pyridinone carbonyl resonates at δ ~165–170 ppm in ¹³C NMR .

- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) with <5 ppm error. Fragmentation patterns help verify substituent connectivity.

- X-ray Crystallography : Use SHELXL for refinement. High-resolution data (≤1.0 Å) minimizes residual density errors. For twinned crystals, employ TWIN/BASF commands in SHELX .

Q. How can researchers optimize reaction yields during the coupling of pyrrolidine and pyridinone moieties?

- Solvent Selection : Anhydrous DMF enhances solubility of polar intermediates; DCM reduces side reactions.

- Catalyst Optimization : Use 1.2 equiv of HATU and 2.0 equiv of DIPEA for efficient activation.

- Temperature Control : Start at 0°C to minimize epimerization, then warm to RT.

- Workup : Extract with ethyl acetate/water (3x), dry over Na₂SO₄, and evaporate under reduced pressure .

Advanced Research Questions

Q. What methodologies are recommended for analyzing the compound’s stereochemical configuration?

- Chiral HPLC : Use a Chiralpak® column (e.g., IA or IB) with hexane/IPA to resolve enantiomers. Compare retention times with racemic mixtures.

- Vibrational Circular Dichroism (VCD) : Assign absolute configuration by correlating experimental and computed spectra (DFT/B3LYP/6-31G*).

- Crystallographic Analysis : Refine Flack parameter in SHELXL to confirm enantiopurity. For poor-quality crystals, collect data at synchrotron facilities .

Q. How should researchers approach structure-activity relationship (SAR) studies to elucidate biological targets?

- Analog Synthesis : Modify substituents systematically (e.g., triazole → tetrazole, pyridinone → quinazolinone).

- Biological Assays : Screen analogs against kinase panels (e.g., EGFR, CDK2) using fluorescence polarization or TR-FRET.

- Computational Docking : Perform molecular dynamics (AMBER/CHARMM) to predict binding modes. Align docking scores (Glide/AutoDock) with IC₅₀ values .

Q. What are the best practices for resolving crystallographic data inconsistencies during structural refinement?

- Data Quality : Collect high-resolution data (≤0.8 Å) to reduce R-factor ambiguity. Use a Rigaku XtaLAB diffractometer with Cu-Kα radiation.

- Twinning Analysis : In SHELXL, apply TWIN/BASF commands for pseudo-merohedral twins. Refine with PART instructions for disordered regions.

- Validation Tools : Cross-check with PLATON (ADDSYM) to detect missed symmetry and check R₁/wR₂ convergence (<5% discrepancy) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.